molecular formula C23H29NO6 B11015931 4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid

4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid

Cat. No.: B11015931
M. Wt: 415.5 g/mol
InChI Key: GMCPAQUBAJWWSS-IBYPIGCZSA-N
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Description

4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid is a complex organic compound with a unique structure that combines elements of benzochromen and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid typically involves multiple steps:

    Formation of the Benzochromen Core: The initial step involves the synthesis of the benzochromen core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanoyl Group: The benzochromen core is then reacted with a propanoyl chloride derivative in the presence of a base such as triethylamine to form the propanoyl-substituted benzochromen.

    Amino Acid Coupling: The final step involves coupling the propanoyl-substituted benzochromen with an amino acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzochromen core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the benzochromen core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzochromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.

Medicine

Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, antioxidant, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzochromen core may interact with hydrophobic pockets in proteins, while the amino acid moiety could form hydrogen bonds or ionic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxopentanoic acid: A simpler analog that lacks the benzochromen core.

    Coumarin derivatives: Compounds with a similar benzochromen structure but different substituents.

    Amino acid derivatives: Compounds with similar amino acid moieties but different aromatic cores.

Uniqueness

The uniqueness of 4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid lies in its combined structural features, which allow for diverse chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C23H29NO6/c1-12(2)11-18(22(26)27)24-21(25)14(4)29-19-10-9-16-15-7-5-6-8-17(15)23(28)30-20(16)13(19)3/h9-10,12,14,18H,5-8,11H2,1-4H3,(H,24,25)(H,26,27)/t14?,18-/m0/s1

InChI Key

GMCPAQUBAJWWSS-IBYPIGCZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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